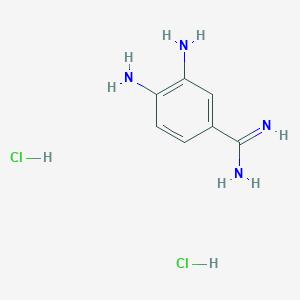
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclopentylamino methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of 5-bromo-2-thiophenemethanol with cyclopentylamine to form the intermediate {5-[(Cyclopentylamino)methyl]-2-thienyl}methanol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Aplicaciones Científicas De Investigación
(5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological applications, where the compound can selectively bind to specific biomolecules, modulating their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5-((Cyclopentylamino)methyl)thiophen-2-yl)boronic acid include:
Phenylboronic acid: A widely used boronic acid in organic synthesis.
2-Thienylboronic acid: Similar structure but lacks the cyclopentylamino methyl group.
Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the thienyl ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and selectivity. The presence of both the thienyl ring and the cyclopentylamino methyl group enhances its ability to participate in a variety of chemical reactions and interact with diverse molecular targets. This makes it a versatile reagent in both synthetic and biological applications .
Propiedades
Fórmula molecular |
C10H16BNO2S |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[5-[(cyclopentylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c13-11(14)10-6-5-9(15-10)7-12-8-3-1-2-4-8/h5-6,8,12-14H,1-4,7H2 |
Clave InChI |
BOAVFZMMESOUFU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNC2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]benzothiazole-3-carboxaldehyde](/img/structure/B8540275.png)


![7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8540297.png)
![3h-Imidazo[4,5-b]pyridine-2-methanol,3-methyl-5-(1-methylethoxy)-](/img/structure/B8540300.png)



![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8540340.png)


![(+/-) 3-(alpha-Aminoacetyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8540350.png)
![7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione](/img/structure/B8540357.png)
